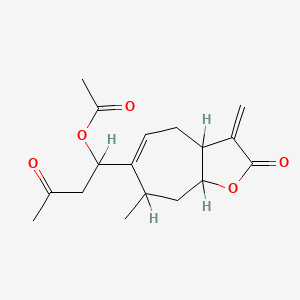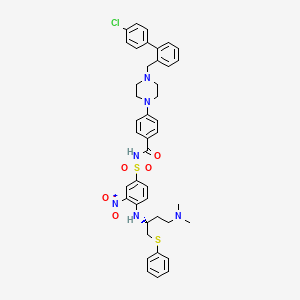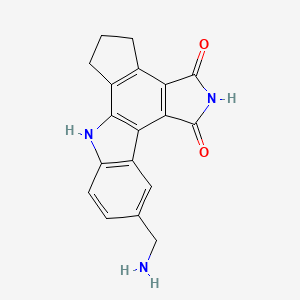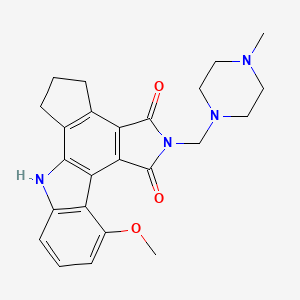
Yibeissine
Übersicht
Beschreibung
Yibeissine is a steroidal alkaloid that has been isolated from the bulb of Fritillaria pallioiflora Schrenk . It is used for research and development purposes .
Synthesis Analysis
Yibeissine was isolated from the bulb of Fritillaria pallioiflora Schrenk using column chromatographic techniques . The structures of Yibeissine and other alkaloids have been determined based on spectral and chemical data .Molecular Structure Analysis
The molecular formula of Yibeissine is C27H41NO4 . The IUPAC name is (3S,3’R,3a’S,4aS,6aS,6bS,6’S,7a’R,9R,11R,11aS,11bR)-3,11-dihydroxy-3’,6’,10,11b-tetramethyl-1,2,3,3a’,4,4a,4’,5’,6a,6b,6’,7,7’,7a’,8,11,11a,11b-octadecahydro-3’H-spiro[benzo[a]fluorene-9,2’-furo[3,2-b]pyridin]-5(6H)-one .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Agent
Yibeissine has been identified as a potential anti-cancer agent. It was found to be one of the six active compounds, including verticine, verticinone, zhebeirine, ebeiedinone, yibeissine, and peimisine, that have a high inhibitory effect on A549 cell vitality . This suggests that Yibeissine could be used in the treatment of non-small cell lung cancer (NSCLC) .
Anticoagulant
Yibeissine is a steroidal alkaloid that displays significant potential to act as an effective anticoagulant . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart disorders such as stroke and heart attack.
Anti-Malarial Agent
Yibeissine also shows potential as an anti-malarial agent . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes. It is preventable and curable, and Yibeissine could be a valuable addition to the current arsenal of anti-malarial drugs.
Glycobiology Research
Yibeissine can be used in glycobiology research . Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. Yibeissine’s unique structure and properties could provide valuable insights in this field.
Content Determination
Yibeissine is useful for content determination . This involves the quantitative analysis of a specific compound within a sample, which is a crucial aspect of quality control in pharmaceutical manufacturing.
Pharmacological Experiments
Yibeissine can be used in pharmacological experiments . These experiments are designed to test the effects of drugs on biological systems, and Yibeissine’s unique properties make it a valuable compound for such studies.
Safety and Hazards
Yibeissine is intended for research and development use only and is not for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Given the limited information available on Yibeissine, future research could focus on elucidating its biological activities, mechanism of action, and potential therapeutic applications. For instance, a study has suggested that Fritillariae Bulbus, from which Yibeissine is derived, has anti-non-small cell lung cancer (NSCLC) activity . Therefore, Yibeissine could be a promising compound for further studies in this area.
Wirkmechanismus
Target of Action
Yibeissine is a steroidal alkaloid isolated from the bulb of Fritillaria pallidiflora Schrenk It has been found to exhibit significant inhibitory effects on a549 cells, a type of non-small cell lung cancer (nsclc) cell line .
Mode of Action
It has been suggested that yibeissine may exert its effects by interacting with certain proteins involved in cell cycle regulation . Specifically, it has been shown to down-regulate the expressions of CDK1, CDK2, Cyclin A2, Cyclin B2 and inhibit the phosphorylation of p53 .
Biochemical Pathways
Yibeissine appears to affect the p53 signaling pathway, a crucial pathway involved in cell cycle regulation and apoptosis . Proteins participating in the p53 signaling pathway, including PCNA, 14-3-3σ, and CHEK1, were significantly decreased, suggesting that Yibeissine affects cell cycle progression through the p53 signaling pathway .
Result of Action
Yibeissine has been shown to have a significant inhibitory effect on A549 cell viability, with an IC50 value of 36.93 μM . It also demonstrated a dosage-dependent inhibition of A549 xenograft tumor growth in nude mice . These results suggest that Yibeissine may have potential as an anti-NSCLC compound.
Eigenschaften
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO4/c1-13-9-21-24(28-12-13)15(3)27(32-21)8-6-17-18-11-20(30)19-10-16(29)5-7-26(19,4)23(18)25(31)22(17)14(27)2/h13,15-19,21,23-25,28-29,31H,5-12H2,1-4H3/t13-,15+,16-,17-,18-,19+,21+,23+,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURPXYQPDMVKOY-RUKZUWONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5C(C4=C3C)O)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5[C@H](C4=C3C)O)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931918 | |
| Record name | 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yibeissine | |
CAS RN |
143502-51-6 | |
| Record name | Yibeissine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143502516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)
![N6-(4-[1,4'-Bipiperidin]-1'-yl-2-ethoxyphenyl)-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1684187.png)






![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-](/img/structure/B1684201.png)


